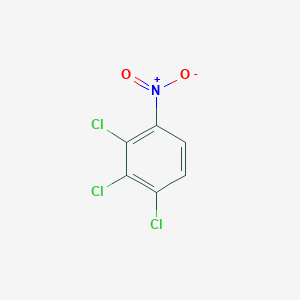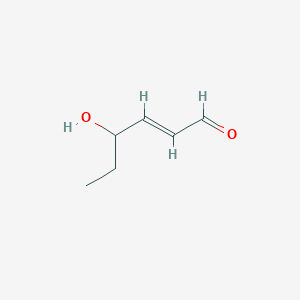![molecular formula C20H22N2O B101423 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 17656-71-2](/img/structure/B101423.png)
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as TDB or Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It has been widely studied for its potential applications in the field of neuroscience research.
作用机制
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one acts as a competitive antagonist of the GABA-A receptor, binding to the same site as benzodiazepines. However, unlike benzodiazepines, 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one does not enhance the activity of the receptor. Instead, it blocks the inhibitory effects of GABA, leading to an increase in neuronal excitability.
生化和生理效应
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic.
实验室实验的优点和局限性
One advantage of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one is that it is a potent and selective antagonist of the GABA-A receptor. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one is that it has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research on 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one. One area of interest is the role of the GABA-A receptor in alcohol addiction. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to reduce alcohol intake in animal models, suggesting that it may have potential as a treatment for alcoholism. Another potential direction for research is the use of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one as an anxiolytic. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to reduce anxiety-like behavior in animal models, and further research may reveal its potential as a treatment for anxiety disorders. Finally, there is also interest in developing more potent and selective GABA-A receptor antagonists based on the structure of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one.
合成方法
The synthesis of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one involves the reaction of 2-amino-5,6-dimethylbenzimidazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one. This synthesis method was first reported by R. G. Hoffmann and colleagues in 1982.
科学研究应用
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been extensively studied for its potential applications in neuroscience research. It has been shown to be a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been used in studies to investigate the role of the GABA-A receptor in alcohol addiction, anxiety, and sleep disorders.
属性
CAS 编号 |
17656-71-2 |
|---|---|
产品名称 |
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H22N2O/c1-20(2)13-22-12-18(23)21(3)17-11-7-5-9-15(17)19(22)14-8-4-6-10-16(14)20/h4-11,19H,12-13H2,1-3H3 |
InChI 键 |
ZPXJMHQDJQARQT-UHFFFAOYSA-N |
SMILES |
CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C |
规范 SMILES |
CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C |
同义词 |
5,9,10,14b-Tetrahydro-5,10,10-trimethylisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
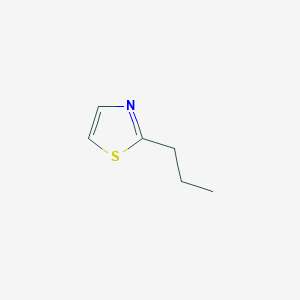
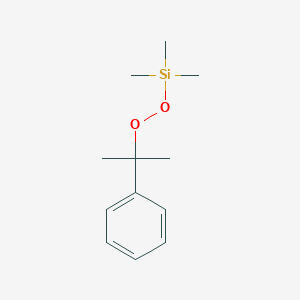
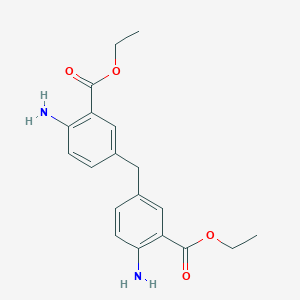
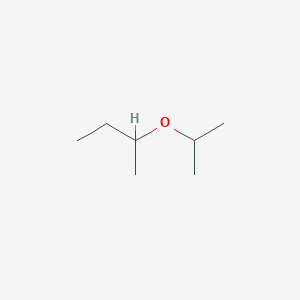
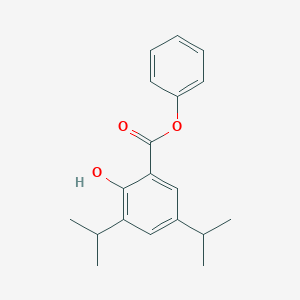
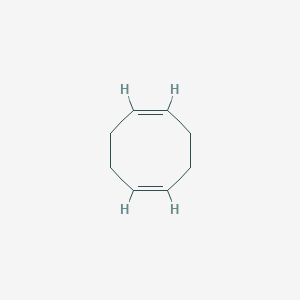
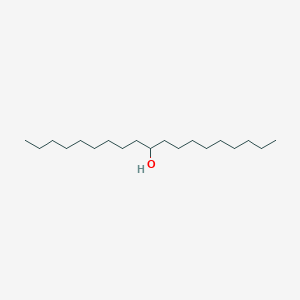
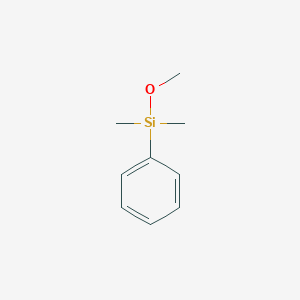

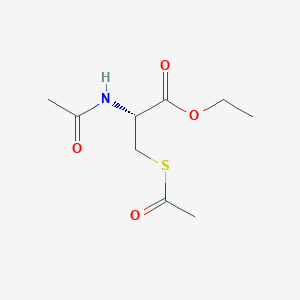
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)
